Cas no 99-19-4 ((S)-Prunasin)
(S)-Prunasin structure
Product Name:(S)-Prunasin
Numero CAS:99-19-4
MF:C14H17NO6
MW:295.287884473801
CID:1002787
PubChem ID:91434
Update Time:2025-09-27
(S)-Prunasin Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Prunasin
- (2S)-sambunigrin
- NSC-782175
- MANDELONITRILE GLUCOSIDE L-FORM [MI]
- BENZENEACETONITRILE, .ALPHA.-(.BETA.-D-GLUCOPYRANOSYLOXY)-, (.ALPHA.S)-
- (alphaS)-alpha-(beta-D-Glucopyranosyloxy)benzeneacetonitrile
- L-Prunasin
- (2S)-(beta-D-glucopyranosyloxy)(phenyl)acetonitrile
- MANDELONITRILE GLUCOSIDE L-FORM
- (S)-Mandelonitrile beta-D-glucoside
- 9UZJ2ZO1HS
- S-Prunasin
- Sambunigrin ((S)-Prunasin)
- C04273
- Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)-
- CHEBI:27761
- AKOS030531714
- NS00094438
- Benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-, (alphaS)-
- (2S)-2-phenyl-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}acetonitrile
- 99-19-4
- Q2217000
- (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
- NSC782175
- DTXSID00912912
- Sambunigrin
- UNII-9UZJ2ZO1HS
- (S)-2-Phenyl-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)acetonitrile
- XP175789
- (2R)-Prunasin
- Prunasin
- (-)-(2R)-Prunasin
- (-)-Prunasin
- ZKSZEJFBGODIJW-YOVYLDAJSA-N
- (?S)-?-(?-D-Glucopyranosyloxy)benzeneacetonitrile; L-Prunasin; Sambunigrin; (2S)-Sambunigrin;
-
- Inchi: 1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10-,11-,12+,13-,14-/m1/s1
- Chiave InChI: ZKSZEJFBGODIJW-YOVYLDAJSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)O[C@H](C#N)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 295.10600
- Massa monoisotopica: 295.105587
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 377
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.7
- Superficie polare topologica: 123
Proprietà sperimentali
- Densità: 1.45
- Punto di ebollizione: 527°C at 760 mmHg
- Punto di infiammabilità: 272.5°C
- Indice di rifrazione: 1.621
- PSA: 123.17000
- LogP: -0.93222
(S)-Prunasin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P839005-1mg |
(S)-Prunasin |
99-19-4 | 1mg |
$ 368.00 | 2023-09-06 | ||
| TRC | P839005-10mg |
(S)-Prunasin |
99-19-4 | 10mg |
$ 2907.00 | 2023-09-06 | ||
| TargetMol Chemicals | T34506-5 mg |
Sambunigrin |
99-19-4 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | T34506-5mg |
Sambunigrin |
99-19-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| A2B Chem LLC | AW55248-1mg |
Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)- |
99-19-4 | 1mg |
$473.00 | 2024-07-18 | ||
| A2B Chem LLC | AW55248-10mg |
Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-, (aS)- |
99-19-4 | 10mg |
$2905.00 | 2024-07-18 | ||
| TargetMol Chemicals | T34506-25mg |
Sambunigrin |
99-19-4 | 25mg |
¥ 18650 | 2024-07-19 |
(S)-Prunasin Letteratura correlata
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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